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Compound of Interest

Compound Name: 1-Propylpiperazin-2-one

CAS No.: 65464-10-0

Cat. No.: B1328566

Get Quote

Executive Summary
1-Propylpiperazin-2-one (CAS: 65464-10-0) is a bioactive heterocyclic scaffold belonging to

the class of piperazin-2-ones (ketopiperazines). Unlike simple piperazines, the 2-one motif

introduces planarity and hydrogen-bond acceptor capability, making this structure a constrained

peptidomimetic.

In modern drug discovery, this scaffold is primarily utilized as a

-turn mimic and a pharmacophore linker. Its specific

-propyl substitution enhances lipophilicity (

modulation) and provides a vector for filling hydrophobic pockets (e.g., S1' or S2' subsites in
proteases), while the

and

positions remain available for diversity-oriented synthesis.
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Key Technical Specifications
Property Value Relevance

CAS Number 65464-10-0 Unique Identifier

Molecular Formula Low MW Fragment (<150 Da)

Molecular Weight 142.20 g/mol
Ideal for Fragment-Based Drug

Discovery (FBDD)

H-Bond Donors/Acceptors 1 / 2
Balanced for membrane

permeability

Core Geometry Non-planar (Boat/Twist-boat)
Mimics twisted amide

backbone of peptides

Mechanistic Applications: The Peptidomimetic
Advantage
Constrained Beta-Turn Mimicry
The primary utility of 1-propylpiperazin-2-one is its ability to mimic the

and

residues of a peptide

-turn without the entropic penalty of a flexible chain.

The Scaffold: The lactam ring constrains the

and

torsion angles, forcing the backbone into a turn conformation.

The Propyl Group (

): Mimics the side chain of a hydrophobic amino acid (e.g., Valine, Leucine) at the

position.
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The Amine (

): Acts as the attachment point for the rest of the peptide chain or pharmacophore.

BACE1 Inhibition (Alzheimer's Disease)
Research indicates the utility of 1-propylpiperazin-2-one derivatives as inhibitors of Beta-site

Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).

Mechanism: The piperazinone ring serves as a non-cleavable spacer that positions a

transition-state mimic (e.g., hydroxyethylamine) into the catalytic active site.

Case Study: Patent literature (WO2005108391) identifies 3-substituted-1-propylpiperazin-
2-ones where the C3 position holds the transition-state isostere and the N1-propyl group

occupies the S1/S2 hydrophobic pocket, improving potency and blood-brain barrier (BBB)

penetration.

Visualization of Signaling & Interaction
The following diagram illustrates the structural logic of using 1-propylpiperazin-2-one as a

BACE1 inhibitor core.
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Caption: Structural logic of 1-propylpiperazin-2-one in BACE1 inhibition. The scaffold

precisely orients hydrophobic and catalytic-binding domains.

Experimental Protocols
Synthesis of 1-Propylpiperazin-2-one Core
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Objective: Synthesize the core scaffold from commercially available diamines via

intramolecular cyclization.

Reagents:

-Propylethylenediamine (Starting Material)

Ethyl chloroacetate or Glyoxal solution

Sodium ethoxide (NaOEt) or Triethylamine (

)

Solvent: Ethanol or Isopropanol

Protocol (Chloroacetate Method):

Dissolution: Dissolve

-propylethylenediamine (1.0 eq) in absolute ethanol at 0°C.

Addition: Dropwise add Ethyl chloroacetate (1.1 eq) over 30 minutes. Maintain temperature

<10°C to prevent polymerization.

Cyclization: Add NaOEt (1.2 eq) slowly. Allow the mixture to warm to room temperature, then

reflux for 4–6 hours.

Mechanism:[1][2][3] The secondary amine (propyl-NH) attacks the ester carbonyl

(acylation), followed by the primary amine attacking the alpha-carbon (displacement of Cl),

or vice-versa depending on pH/conditions.

Workup: Filter off NaCl salts. Concentrate the filtrate in vacuo.

Purification: Distill under reduced pressure or purify via silica gel chromatography

(DCM:MeOH 95:5) to yield 1-propylpiperazin-2-one as a pale yellow oil.

N4-Functionalization (Library Generation)
Objective: Derivatize the secondary amine (
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) to create a library of bioactive molecules.

Protocol (Reductive Amination):

Reactants: Combine 1-propylpiperazin-2-one (1.0 eq) with an aryl aldehyde (1.1 eq) in

DCE (Dichloroethane).

Catalyst: Add Sodium triacetoxyborohydride (

, 1.5 eq) and catalytic Acetic Acid.

Reaction: Stir at Room Temperature for 12 hours under

.

Validation: Monitor by LC-MS for the disappearance of the secondary amine peak (MW 142).

Quantitative Data: Physicochemical Profile
The following table summarizes the computed properties that make this scaffold attractive for

CNS and oral drug delivery.

Property Value Interpretation

LogP (Predicted) ~0.5 – 0.9

Hydrophilic enough for

solubility, lipophilic enough for

permeability.

Topological Polar Surface Area

(TPSA)
~29 Å²

Excellent for BBB penetration

(Target < 90 Å²).

Rotatable Bonds 2 (Propyl chain)
Low flexibility reduces entropic

loss upon binding.

pKa (Conjugate Acid) ~8.5 (N4 amine)

Predominantly ionized at

physiological pH, aiding

solubility.

Synthesis Workflow Diagram
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The following diagram outlines the diversity-oriented synthesis pathway starting from the 1-
propylpiperazin-2-one core.
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Caption: Divergent synthesis pathways from the 1-propylpiperazin-2-one core to generate

functional libraries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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